2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1005060-03-6
VCID: VC21482546
InChI: InChI=1S/C16H14FNO4/c17-10-4-2-1-3-9(10)7-18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,7-8H2,(H,20,21)
SMILES: C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4F)C(=O)O
Molecular Formula: C16H14FNO4
Molecular Weight: 303.28g/mol

2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

CAS No.: 1005060-03-6

Cat. No.: VC21482546

Molecular Formula: C16H14FNO4

Molecular Weight: 303.28g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid - 1005060-03-6

Specification

CAS No. 1005060-03-6
Molecular Formula C16H14FNO4
Molecular Weight 303.28g/mol
IUPAC Name 3-[(2-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Standard InChI InChI=1S/C16H14FNO4/c17-10-4-2-1-3-9(10)7-18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,7-8H2,(H,20,21)
Standard InChI Key NRDULVCAICMSGX-UHFFFAOYSA-N
SMILES C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4F)C(=O)O
Canonical SMILES C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4F)C(=O)O

Introduction

Chemical Properties and Structural Characteristics

2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid possesses a complex molecular architecture characterized by a tricyclic core structure. The compound contains a unique hexahydro framework with an epoxy bridge that creates a distinctive three-dimensional conformation, potentially contributing to its biological activity profile. This molecular structure combines several pharmacologically significant features including an isoindole scaffold, a carboxylic acid functional group, and a strategically positioned fluorine atom.

The key chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1005060-03-6
Molecular FormulaC16H14FNO4
Molecular Weight303.28 g/mol
IUPAC Name3-[(2-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Standard InChIInChI=1S/C16H14FNO4/c17-10-4-2-1-3-9(10)7-18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,7-8H2,(H,20,21)
Standard InChIKeyNRDULVCAICMSGX-UHFFFAOYSA-N
SMILESC1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4F)C(=O)O

The structural features of particular importance include the 2-fluorobenzyl group attached to the nitrogen atom of the isoindole ring system. This fluorinated aromatic substituent likely contributes to enhanced metabolic stability and binding affinity to potential biological targets. The presence of the carboxylic acid group at position 7 provides an opportunity for further derivatization and may contribute to specific interactions with biological receptors or enzymes. The oxygen bridge (epoxy group) between positions 3a and 6 creates a rigid conformational constraint that may further influence the compound's biological activity profile.

Physicochemical Properties

The physicochemical properties of this compound are largely determined by the presence of both polar functional groups (carboxylic acid, amide) and lipophilic moieties (fluorobenzyl group). This combination results in a balanced hydrophilic-lipophilic character that may facilitate membrane permeability while maintaining aqueous solubility. The carboxylic acid group can participate in hydrogen bonding, ionic interactions, and potentially form salts, which could be advantageous for formulation purposes or specific binding interactions with biological targets.

The presence of the fluorine atom introduces several advantageous characteristics from a medicinal chemistry perspective. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and alter the electronic properties of aromatic rings, potentially improving binding interactions with target proteins. The specific positioning of this fluorine atom at the ortho position of the benzyl group may create unique conformational effects or electronic distributions that distinguish this compound from similar derivatives with different substitution patterns.

Biological Activity and Pharmacological Properties

Research indicates that compounds similar to 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid have shown potential in various biological assays, particularly related to anticancer activity. The unique structural features of this compound suggest several possible mechanisms of action that could explain its biological effects.

The anticancer properties observed in related isoindole derivatives are particularly noteworthy. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects compared to standard chemotherapeutic agents. This suggests that 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid may interact with specific cellular targets involved in cancer cell growth and survival.

Potential mechanisms of action may include:

  • Enzyme inhibition of critical cellular pathways

  • Interaction with DNA or proteins involved in cell division

  • Modulation of signaling pathways regulating cell proliferation and apoptosis

  • Interference with angiogenesis or metastatic processes

The presence of the fluorine atom in the benzyl group likely enhances the compound's pharmacokinetic properties, potentially improving metabolic stability and target binding affinity. This could contribute to improved potency and duration of action compared to non-fluorinated analogs.

Structure-Activity Relationships

Comparisons with related compounds suggest that specific structural features may be critical for biological activity. For example, the positioning and nature of substituents on the benzyl group appear to influence potency and selectivity. Compounds like 2-(3-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid and 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid share the same core structure but differ in their N-substituents.

The carboxylic acid group at position 7 may also play a crucial role in biological activity, potentially participating in hydrogen bonding interactions with specific target sites. This functional group could also serve as a site for further derivatization to create analogs with modified pharmacological profiles.

Analytical Characterization and Identification

The analytical characterization of 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is essential for confirming its structure and purity. Multiple complementary techniques are typically employed for comprehensive characterization of such complex molecules.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. For this compound, 1H NMR would show characteristic signals for the aromatic protons of the fluorobenzyl group, as well as the methylene protons connecting it to the nitrogen atom. The tricyclic core structure would display a more complex pattern of signals reflecting its three-dimensional arrangement. 13C NMR would reveal the presence of carbonyl carbon atoms (from the amide and carboxylic acid groups) as well as the aromatic and aliphatic carbon atoms. 19F NMR would provide specific information about the fluorine atom environment.

Mass spectrometry is valuable for confirming the molecular weight and generating fragmentation patterns that support the structural assignment. The expected molecular ion peak would appear at m/z 303, corresponding to the molecular formula C16H14FNO4. Characteristic fragmentation patterns might include loss of the carboxylic acid group (-COOH) and cleavage at various positions within the tricyclic core.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, including:

  • Carboxylic acid O-H stretch (broad, 3300-2500 cm-1)

  • Carbonyl C=O stretches for both the amide and carboxylic acid (1700-1630 cm-1)

  • Aromatic C=C stretches (1600-1400 cm-1)

  • C-F stretch (1400-1000 cm-1)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound. Reverse-phase HPLC with UV detection would be particularly suitable for this purpose. The compound's retention time under standardized conditions could serve as an additional identification parameter.

X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure, including absolute stereochemistry and conformational details. This would be particularly valuable for confirming the spatial arrangement of substituents around the tricyclic core.

Related Compounds and Structural Analogs

Several compounds structurally related to 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid have been reported in the literature. These analogs provide valuable context for understanding structure-activity relationships and potential applications.

The table below summarizes key related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid1005060-03-6C16H14FNO4303.28Reference compound
2-(3-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid652565C16H15NO4285.29Methyl substituent on phenyl ring instead of fluorine
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acidNot specifiedC19H21NO6~359.38Dimethoxyphenylethyl substituent
1-Oxo-2-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid1164528-69-1C15H14N2O4286.28Pyridylmethyl substituent
2-(2-Chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid4715143C16H11ClFNO3319.71Different core structure with chloro-fluoro substitution

Studying the biological activities of these related compounds can provide valuable insights into how specific structural modifications affect potency, selectivity, and pharmacokinetic properties. For example, comparing the activities of the 2-fluorobenzyl derivative with the 3-methylphenyl analog could reveal the importance of electronic effects versus steric factors in target binding.

The diverse nature of N-substituents in these analogs (fluorobenzyl, methylphenyl, dimethoxyphenylethyl, pyridylmethyl) suggests that this position is amenable to significant structural variation. This flexibility could be exploited in medicinal chemistry programs to optimize activity profiles or improve pharmacokinetic properties.

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